HJC-0123

Catalog No.
S548685
CAS No.
M.F
C24H16N2O3S
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HJC-0123

Product Name

HJC-0123

IUPAC Name

N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide

Molecular Formula

C24H16N2O3S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27)

InChI Key

ZUYCAEIBKWUMND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O

Solubility

Soluble in DMSO, not in water

Synonyms

HJC0123; HJC 0123; HJC-0123.

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O

Description

The exact mass of the compound 2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide is 412.08816 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HJC-0123 is a novel compound identified as a potent and selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound has shown significant promise in cancer therapy due to its ability to inhibit STAT3 promoter activity, downregulate the phosphorylation of STAT3, and promote apoptosis in various cancer cell lines, particularly breast and pancreatic cancers. HJC-0123 operates effectively at low micromolar to nanomolar concentrations, demonstrating its potential as an orally bioavailable therapeutic agent for treating malignancies associated with aberrant STAT3 signaling .

That can modify its structure and enhance its biological activity:

  • Oxidation: Under specific conditions, HJC-0123 can be oxidized to form various oxidative derivatives, which may exhibit altered pharmacological properties.
  • Reduction: Reduction reactions can be employed to modify functional groups on HJC-0123, potentially increasing its efficacy or selectivity .

These reactions are crucial for optimizing the compound's therapeutic profile and understanding its mechanism of action.

HJC-0123 exhibits a range of biological activities:

  • Inhibition of STAT3: The compound significantly inhibits STAT3-mediated transcriptional activity, leading to decreased expression of genes involved in cell proliferation and survival.
  • Induction of Apoptosis: It promotes apoptosis in cancer cells by increasing the expression of cleaved caspase-3 and inhibiting cell cycle progression.
  • Tumor Growth Suppression: In vivo studies have demonstrated that HJC-0123 effectively suppresses the growth of estrogen receptor-negative breast cancer xenografts .

These activities highlight HJC-0123's potential as a therapeutic agent in oncological applications.

The synthesis of HJC-0123 involves several key steps:

  • Starting Materials: The synthesis begins with 1λ6-benzo[b]thiophen-6-ylamine.
  • Reagents: Reagents such as N,N-diisopropylethylamine (DIPEA) and 1-Hydroxybenzotriazole (HBTU) are used to facilitate the reaction.
  • Reaction Conditions: The reaction is typically conducted in dichloromethane at room temperature for extended periods (up to 48 hours).
  • Purification: The crude product is purified using silica gel chromatography, yielding HJC-0123 as a yellow solid with high purity .

This synthetic route is essential for producing HJC-0123 for further biological evaluation.

HJC-0123 holds significant potential in various applications:

  • Cancer Therapy: Primarily, it is being explored as a therapeutic agent for treating solid tumors characterized by aberrant STAT3 signaling.
  • Research Tool: Due to its specificity for STAT3, it serves as an important chemical probe for studying the role of this pathway in cancer biology .

These applications underscore the compound's relevance in both clinical and research settings.

HJC-0123 is part of a broader class of STAT3 inhibitors. Here are some similar compounds for comparison:

Compound NameMechanism of ActionUnique Features
StatticInhibits STAT3 dimerizationFirst identified small-molecule inhibitor
WP1066Inhibits phosphorylation of STAT3Demonstrated efficacy in renal cell carcinoma
NiclosamideInhibits STAT3 signalingOriginally an anti-parasitic drug

HJC-0123 stands out due to its high potency and selectivity for STAT3, coupled with its oral bioavailability, making it a promising candidate for clinical development .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

412.08816355 g/mol

Monoisotopic Mass

412.08816355 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Chen H, Yang Z, Ding C, Chu L, Zhang Y, Terry K, Liu H, Shen Q, Zhou J. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. Eur J Med Chem. 2013Apr;62:498-507. doi: 10.1016/j.ejmech.2013.01.023. Epub 2013 Jan 26. PubMed PMID: 23416191; PubMed Central PMCID: PMC3750725.

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